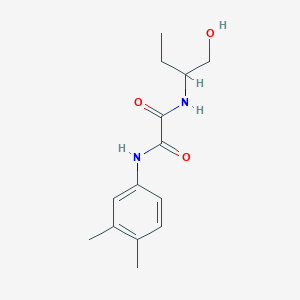

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 3,4-dimethylphenyl group at the N1 position and a 1-hydroxybutan-2-yl moiety at the N2 position. Structurally, this compound belongs to the oxalamide class, which is widely studied for diverse applications, including flavor enhancement (e.g., umami agonists like S336 ), antiviral agents , and coordination chemistry .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-6-5-9(2)10(3)7-12/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGQZSGEUKGKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide groups can be reduced to amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.

Major Products Formed

Oxidation: Formation of N1-(3,4-dimethylphenyl)-N2-(1-oxobutan-2-yl)oxalamide.

Reduction: Formation of N1-(3,4-dimethylphenyl)-N2-(1-aminobutan-2-yl)oxalamide.

Substitution: Formation of various substituted derivatives of the original compound.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Activity

describes oxalamides with antiviral properties, such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14), which inhibits HIV entry via CD4-binding site interaction. Key structural comparisons:

Flavor Enhancement

Umami-active oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) rely on methoxy and pyridyl groups for receptor (hTAS1R1/hTAS1R3) activation. However, its hydroxybutan group could provide additional HB interactions, a hypothesis requiring validation .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring an oxalamide linkage that connects a dimethylphenyl group to a hydroxybutan-2-yl moiety. The unique structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O5 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride, followed by reaction with 1-hydroxybutan-2-amine. This multi-step process is carried out under controlled conditions to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial membrane integrity.

- Anticancer Mechanism : Induction of apoptosis via caspase activation.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leading to decreased cytokine production.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the MIC (Minimum Inhibitory Concentration) values for various bacterial strains. The results indicated that this compound had an MIC value as low as 32 µg/mL against Staphylococcus aureus.

- Cancer Cell Line Studies : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 cells at a concentration of 25 µM after 48 hours.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.